

## **ONO-4057 potential in treating dermatitis**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONO4057  |           |
| Cat. No.:            | B1677316 | Get Quote |

An In-Depth Technical Guide on the Potential of Tirabrutinib (ONO-4059) in Treating Dermatitis

#### Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease driven by a complex interplay of epidermal barrier dysfunction and immune dysregulation. The pathogenesis involves a predominant Type 2 immune response, characterized by the activation of T helper 2 (Th2) cells and the release of cytokines such as Interleukin-4 (IL-4) and IL-13. These processes lead to IgE production by B-cells and the activation of mast cells and eosinophils, culminating in skin inflammation, barrier disruption, and intense pruritus[1].

While initial research by Ono Pharmaceutical Co., Ltd. identified ONO-4057 as a leukotriene B4 (LTB4) receptor antagonist with anti-inflammatory properties[2][3], the therapeutic focus for immune-mediated diseases has since evolved. A more contemporary and promising target is Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells. This guide will focus on Tirabrutinib (ONO-4059, GS-4059), a second-generation, highly selective BTK inhibitor developed by Ono Pharmaceutical[4][5]. By targeting BTK, Tirabrutinib offers a potential mechanism to interrupt the underlying immune cascade in dermatitis.

### **Mechanism of Action of Tirabrutinib**

Tirabrutinib is an oral, irreversible BTK inhibitor that forms a covalent bond with the cysteine-481 residue in the active site of the BTK enzyme[6]. This action blocks the autophosphorylation and activation of BTK, thereby inhibiting downstream signaling pathways[5][6]. BTK is a non-receptor tyrosine kinase from the Tec kinase family and is a crucial component of signaling



pathways downstream of the B-cell receptor (BCR) and the high-affinity IgE receptor (FceRI) on mast cells[6][7].

- In B-Cells: Upon antigen binding, the BCR signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers calcium mobilization and the activation of transcription factors like NF-κB and NFAT. These factors are essential for B-cell proliferation, differentiation, and antibody production[7]. By inhibiting BTK, Tirabrutinib can suppress these functions, potentially reducing the production of pathogenic autoantibodies and IgE.
- In Mast Cells and Basophils: When an allergen cross-links IgE bound to FcɛRI on the surface of mast cells and basophils, BTK is activated. This activation is a critical step leading to degranulation and the release of histamine, proteases, and pro-inflammatory cytokines, which contribute to the acute inflammatory response and pruritus seen in atopic dermatitis. BTK inhibition by Tirabrutinib can block this activation and subsequent mediator release.

### **Signaling Pathways**

The following diagrams illustrate the central role of BTK in immune cell activation and the point of intervention for Tirabrutinib.





Click to download full resolution via product page

Caption: BTK Signaling Pathway in B-Cell Activation.





Click to download full resolution via product page

Caption: Role of BTK in Mast Cell Activation and Degranulation.



### **Quantitative Data**

While clinical data for Tirabrutinib in atopic dermatitis is not yet available, its potent and selective in vitro activity has been established. Furthermore, clinical trials in other autoimmune skin diseases and data from other BTK inhibitors in AD provide valuable context for its potential.

Table 1: In Vitro Activity of Tirabrutinib (ONO-4059)

| Parameter                    | Cell/System Type             | IC50 Value | Reference |
|------------------------------|------------------------------|------------|-----------|
| Kinase Inhibition            |                              |            |           |
| BTK Auto-<br>phosphorylation | TMD8 cells (ABC-<br>DLBCL)   | 23.9 nM    | [8]       |
| BTK Auto-<br>phosphorylation | U-2932 cells (GCB-<br>DLBCL) | 12.0 nM    | [8]       |
| Cellular Activity            |                              |            |           |
| Cell Growth Inhibition       | TMD8 cells                   | 3.59 nM    | [5][8]    |
| Cell Growth Inhibition       | U-2932 cells                 | 27.6 nM    | [8]       |

| B-Cell Activation (CD69) | Human PBMCs (anti-IgM stimulated) | 13.8 nM |[9] |

Table 2: Phase 2 Clinical Trial Results of Tirabrutinib in Refractory Pemphigus



| Parameter          | Details                                                                                                                                                                                                                     |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Multicenter, open-label, single-arm Phase 2 study in Japan[10].                                                                                                                                                             |
| Patient Population | 16 patients with refractory pemphigus vulgaris or pemphigus foliaceus[10].                                                                                                                                                  |
| Treatment          | Tirabrutinib 80 mg once daily for 52 weeks[10].                                                                                                                                                                             |
| Primary Endpoint   | Complete Remission (CR) rate at Week 24[10].                                                                                                                                                                                |
| Key Results        | - CR at Week 24: 18.8% (3/16 patients)[10][11] CR at Week 52: 50.0% (8/16 patients)[10][11] Overall Remission at Week 52: 62.5% (10/16 patients)[10] Allowed for a significant reduction in mean prednisolone dose[10][11]. |

| Safety | Well-tolerated; most adverse events were Grade 1 or 2. No treatment-related serious adverse events were reported[10][11]. |

Table 3: Phase 2 Clinical Trial Results of Rilzabrutinib in Atopic Dermatitis (for Context)



| Parameter          | Details                                                                                                                                                                                                                                                                                                                                                                                       |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Phase 2, randomized, double-blind, placebo-controlled proof-of-concept trial[12][13].                                                                                                                                                                                                                                                                                                         |
| Patient Population | 124 adults with moderate-to-severe AD[12][13].                                                                                                                                                                                                                                                                                                                                                |
| Treatment          | Rilzabrutinib (800 mg or 1200 mg daily) or placebo for 16 weeks[12][13].                                                                                                                                                                                                                                                                                                                      |
| Primary Endpoint   | Percentage change in Eczema Area and<br>Severity Index (EASI) score from baseline to<br>Week 16[12].                                                                                                                                                                                                                                                                                          |
| Key Results        | - Primary Endpoint: Not met. No statistically significant difference in EASI score change versus placebo[12] Key Secondary Endpoints: No significant improvements in IGA 0/1 or EASI-75 response[12] Pruritus: Demonstrated a rapid and numerically greater improvement in the proportion of patients with a ≥4-point reduction in the Peak Pruritus Numerical Rating Scale (PP-NRS)[12][13]. |

| Safety | Well-tolerated with an acceptable safety profile. Most common treatment-emergent adverse events were mild nausea and diarrhea[12][13]. |

### **Experimental Protocols**

Detailed experimental protocols are essential for reproducing and building upon preclinical findings. Below are representative methodologies for key in vitro and in vivo assays.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol describes a luminescent kinase assay to determine the IC<sub>50</sub> of an inhibitor by quantifying the amount of ADP produced during the kinase reaction[14][15].

Reagent Preparation:



- BTK Kinase Buffer: Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM
  MgCl<sub>2</sub>, 2 mM MnCl<sub>2</sub>, 0.1 mg/ml BSA, and 50 μM DTT.
- Test Compound (Tirabrutinib): Prepare a serial dilution of Tirabrutinib in DMSO, followed by a final dilution in Kinase Buffer.
- Enzyme/Substrate Solution: Dilute recombinant human BTK enzyme and a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)) to 2x the final desired concentration in Kinase Buffer.
- ATP Solution: Prepare ATP at 2x the final concentration (e.g., 20 μM) in Kinase Buffer.

#### Kinase Reaction:

- In a 384-well plate, add 5 μL of the test compound dilution.
- Add 10 μL of the Enzyme/Substrate solution to each well.
- $\circ$  Initiate the reaction by adding 5 µL of the ATP solution.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

#### ADP Detection:

- Terminate the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.
- Incubate at room temperature for 40 minutes.
- $\circ$  Add 40  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
- Incubate at room temperature for 30 minutes.

#### Data Acquisition and Analysis:

- Read the luminescence on a plate reader.
- The luminescent signal is proportional to the ADP generated and thus to BTK activity.



 Plot the signal against the log of the inhibitor concentration and fit the data to a fourparameter logistic curve to determine the IC<sub>50</sub> value.

Protocol 2: House Dust Mite (HDM)-Induced Atopic Dermatitis Mouse Model

This in vivo model mimics key features of human AD, including skin barrier disruption, IgE elevation, and eczematous lesions, making it suitable for evaluating therapeutic candidates[16] [17][18].

- Animals and Acclimatization:
  - Use 6-8 week old female BALB/c or NC/Nga mice.
  - Acclimatize animals for at least one week before the experiment.
- Sensitization and Challenge:
  - Anesthetize mice and shave a 2x2 cm area on the dorsal skin.
  - Disrupt the skin barrier by tape-stripping the shaved area 5-10 times.
  - Apply 20 μL of a house dust mite (Dermatophagoides farinae) extract solution (e.g., 1 mg/mL in saline) to the tape-stripped skin.
  - Repeat this procedure three times per week for 3-4 weeks.
- Therapeutic Intervention:
  - After the initial sensitization period (e.g., 1-2 weeks), randomize mice into treatment groups.
  - Administer Tirabrutinib (e.g., 1-30 mg/kg) or a vehicle control daily via oral gavage.
  - Continue both the HDM challenge and the therapeutic administration for the remainder of the study period.
- Endpoint Analysis:



- Clinical Score: At regular intervals, score the severity of skin lesions based on erythema,
  edema, excoriation, and dryness/scaling (e.g., on a scale of 0-3 for each).
- Scratching Behavior: Videotape mice for a set period (e.g., 30 minutes) and count the number of scratching bouts.
- Serum Analysis: At the end of the study, collect blood and measure total and HDM-specific IgE levels using ELISA.
- Histology: Euthanize mice and collect skin tissue. Perform H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration. Use toluidine blue or Giemsa staining to quantify mast cells and eosinophils.

## **Experimental Workflow Visualization**





Click to download full resolution via product page

**Caption:** Preclinical Evaluation Workflow in an AD Mouse Model.



### Conclusion

Tirabrutinib (ONO-4059) is a potent and highly selective second-generation BTK inhibitor. Its mechanism of action, which involves the suppression of B-cell and mast cell activation, is highly relevant to the core pathophysiology of atopic dermatitis. While direct clinical evidence in AD is pending, promising data from a Phase 2 trial in the autoimmune skin disease pemphigus demonstrate its capacity to induce remission and reduce corticosteroid dependency with a favorable safety profile[10][11]. Furthermore, studies of other BTK inhibitors in AD suggest the target is relevant, particularly for alleviating the burdensome symptom of pruritus[12]. Based on its strong mechanistic rationale and encouraging clinical data in related conditions, Tirabrutinib represents a significant potential therapeutic for atopic dermatitis and warrants further investigation in this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ono-pharma.com [ono-pharma.com]
- 5. Bruton tyrosine kinase inhibitor ONO/GS-4059: from bench to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tirabrutinib Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]



- 9. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]
- 10. A multicenter, open-label, uncontrolled, single-arm phase 2 study of tirabrutinib, an oral Bruton's tyrosine kinase inhibitor, in pemphigus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tirabrutinib impresses in refractory pemphigus trial | Multidisciplinary | MIMS Hong Kong [prdmspapp.mimsdev.com]
- 12. Efficacy and safety of rilzabrutinib in patients with moderate-to-severe atopic dermatitis:
  16-week results from a proof-of-concept phase II clinical trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 13. congress.sanofimedical.com [congress.sanofimedical.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. A mouse model of atopic dermatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A mouse model of the atopic eczema/dermatitis syndrome by repeated application of a crude extract of house-dust mite Dermatophagoides farinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Establishing an allergic eczema model employing recombinant house dust mite allergens Der p 1 and Der p 2 in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-4057 potential in treating dermatitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677316#ono-4057-potential-in-treating-dermatitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com